
Application Notes: Assessing the In Vivo
Efficacy of MET Kinase-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183 Get Quote

Introduction

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand,

hepatocyte growth factor (HGF), form a signaling pathway crucial for embryonic development,

tissue regeneration, and wound healing.[1][2] However, aberrant activation of the HGF/MET

pathway is a known driver in the initiation, progression, and metastasis of numerous human

cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.

[1][3][4] Dysregulation can occur through various mechanisms such as MET gene amplification,

overexpression, kinase domain mutations, or exon 14 skipping mutations.[5][6] Consequently,

MET has emerged as a significant therapeutic target in oncology.[7]

MET kinase-IN-4 is a novel, potent, and highly selective small-molecule inhibitor of MET

kinase activity. These application notes provide a comprehensive guide for researchers,

scientists, and drug development professionals on assessing the in vivo efficacy,

pharmacokinetics, and pharmacodynamics of MET kinase-IN-4 using preclinical cancer

models.

Mechanism of Action

Upon binding of HGF, MET dimerizes and undergoes autophosphorylation at key tyrosine

residues (Y1234, Y1235, and Y1349) within its kinase domain.[8] This activation triggers a

cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3

pathways, which collectively promote cell proliferation, survival, migration, and invasion.[6][9]

MET kinase-IN-4 is an ATP-competitive inhibitor designed to bind to the MET kinase domain,
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preventing its phosphorylation and subsequent activation of these oncogenic signaling

cascades.[10]

MET Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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